(2Z)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one
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Overview
Description
3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with ethyl and methyl groups using appropriate alkylating agents.
Aldol condensation: The final step involves the condensation of the alkylated pyrazole with 3-hydroxybenzaldehyde under basic conditions to form the propenone moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or carboxylic acid.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE would depend on its specific biological activity. Generally, it may involve:
Molecular Targets: Binding to specific enzymes, receptors, or proteins.
Pathways Involved: Modulation of signaling pathways, such as inflammatory or apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE: Similar structure with a hydroxyl group at the para position.
3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness
The unique combination of the pyrazole ring and the propenone moiety, along with the specific substitution pattern, gives 3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(Z)-3-(1-ethyl-5-methylpyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H16N2O2/c1-3-17-11(2)13(10-16-17)7-8-15(19)12-5-4-6-14(18)9-12/h4-10,18H,3H2,1-2H3/b8-7- |
InChI Key |
LAGSDFILZKLHHG-FPLPWBNLSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C\C(=O)C2=CC(=CC=C2)O)C |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)C2=CC(=CC=C2)O)C |
Origin of Product |
United States |
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